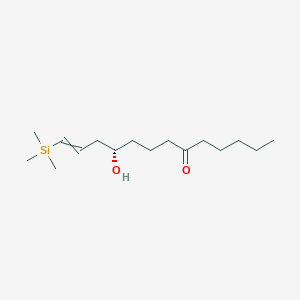
3(2H)-Benzofuranone, 2-(4-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Benzofuranone, 2-(4-pentenyl)- is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a 4-pentenyl substituent at the second position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(4-pentenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(4-pentenyl)phenol with an oxidizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the benzofuranone ring.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Benzofuranone, 2-(4-pentenyl)- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
3(2H)-Benzofuranone, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuranone to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone ring or the 4-pentenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nucleophile-substituted benzofuranones.
科学的研究の応用
3(2H)-Benzofuranone, 2-(4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3(2H)-Benzofuranone, 2-(4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
- 3(2H)-Benzofuranone, 2-(4-pentenyl)-
- 1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Naphtho-triazoles with 4-pentenyl substituents
Uniqueness
3(2H)-Benzofuranone, 2-(4-pentenyl)- is unique due to its specific benzofuranone core structure combined with a 4-pentenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance compared to other similar compounds.
特性
CAS番号 |
646522-87-4 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
2-pent-4-enyl-1-benzofuran-3-one |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-9-12-13(14)10-7-5-6-8-11(10)15-12/h2,5-8,12H,1,3-4,9H2 |
InChIキー |
CVBIZUDECDJOEE-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC1C(=O)C2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)

![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)

![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)


![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)


![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)


